molecular formula C11H21NO3 B6604711 tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans CAS No. 2839128-83-3

tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans

Cat. No. B6604711
CAS RN: 2839128-83-3
M. Wt: 215.29 g/mol
InChI Key: SOSNVFCENUGGDA-UHFFFAOYSA-N
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Description

Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans (TBHC) is an organic compound that is used in a variety of scientific research applications. It is an alkyl carbamate derivative of cyclobutylmethylcarbamate, a type of cyclic carbamate. TBHC is used in a variety of applications, including drug synthesis, synthesis of organic compounds, and as a catalyst in organic synthesis. TBHC has a number of advantages and limitations for use in laboratory experiments, and many potential future directions for its use.

Scientific Research Applications

Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in drug synthesis, and as a starting material for the synthesis of other organic compounds. tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and other materials.

Mechanism of Action

Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is believed to act as a catalyst in organic synthesis by forming a bidentate ligand with the carbamate group. This bidentate ligand is believed to stabilize the transition state of the reaction, allowing it to proceed more quickly. The exact mechanism of action of tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is still under investigation, and further research is needed to fully understand its role in organic synthesis.
Biochemical and Physiological Effects
tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is believed to have no significant biochemical or physiological effects. It is not believed to be toxic, and is not believed to interact with any biological systems.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from many chemical suppliers. It is also a relatively stable compound, and is not believed to be toxic. However, tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of limitations for use in laboratory experiments. It is not soluble in water, and must be used in organic solvents. It is also relatively reactive, and can react with other compounds in the reaction mixture.

Future Directions

Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of potential future directions for its use. It could be used as a catalyst in the synthesis of other organic compounds, or as a reagent in the synthesis of drugs. It could also be used in the synthesis of polymers, dyes, and other materials. tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans could also be used in the synthesis of new drugs, and could be used to study the mechanism of action of existing drugs. Finally, tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans could be used to study the biochemical and physiological effects of other compounds, and could be used to develop new drugs and treatments.

Synthesis Methods

Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is synthesized by the reaction of tert-butyl alcohol and cyclobutylmethylcarbamate in the presence of a base catalyst. The reaction proceeds in two steps: first, the cyclobutylmethylcarbamate is converted to a tert-butylcarbamate, and then the tert-butylcarbamate is converted to tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans. The reaction is typically carried out at temperatures between 60 and 80°C, and requires a base catalyst such as potassium hydroxide or sodium hydroxide.

properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSNVFCENUGGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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